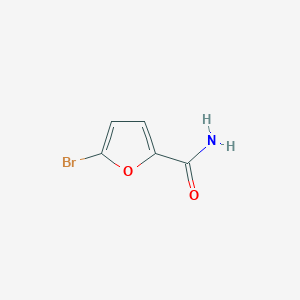

5-Bromo-2-furamide

Overview

Description

5-Bromo-2-furamide is a compound that can be associated with the broader class of furan derivatives, which are known for their various biological and pharmacological activities. Although the provided papers do not directly discuss 5-Bromo-2-furamide, they do provide insights into related furan compounds and their synthesis, properties, and applications. For instance, furan derivatives are used in the synthesis of high-performance polymers , as inhibitors of microbial quorum sensing , and in the development of compounds with anti-bacterial activities .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For example, aromatic furanic polyamides have been prepared from 2,5-furandicarboxylic acid (FDCA) and aromatic diamines by direct polycondensation . Another study describes the enzymatic synthesis of FDCA-based semi-aromatic polyamides using Novozym®435-catalyzed polycondensation . Additionally, catalytic oxidative amidation has been used to synthesize 2,5-furandicarboxamide from 5-hydroxymethylfurfural . These methods highlight the versatility and potential for synthesizing a wide range of furan-based compounds, including 5-Bromo-2-furamide.

Molecular Structure Analysis

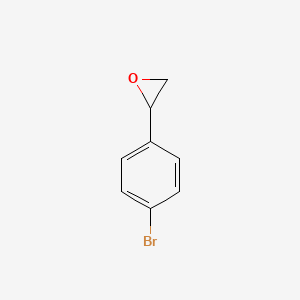

The molecular structure of furan derivatives is crucial for their properties and applications. For instance, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a related compound, shows that furan and benzene rings can be inclined with each other, and the exocyclic bond angles at the furan atoms differ significantly, which may be due to hybridization effects . Such structural details are essential for understanding the reactivity and potential applications of 5-Bromo-2-furamide.

Chemical Reactions Analysis

Furan derivatives participate in various chemical reactions. For example, the synthesis of (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones involves a debrominative decarboxylation or a bromodecarboxylation reaction . The bromo group in furan derivatives can serve as a synthetic handle for palladium-mediated couplings and direct nucleophilic substitutions . These reactions demonstrate the chemical versatility of furan compounds and suggest possible pathways for the functionalization of 5-Bromo-2-furamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the solubility of furanic polyamides in organic solvents is attributed to the disrupted hydrogen bonds among amide groups by furan rings . The thermal properties of FDCA-based semi-aromatic polyamides have been carefully investigated, showing that they can serve as biobased alternatives to petrol-based semi-aromatic polyamides . These properties are relevant for the potential applications of 5-Bromo-2-furamide in various fields, including material science and pharmaceuticals.

Scientific Research Applications

Synthesis Applications

Synthesis of 2,5-diimino-furans

A novel palladium-catalyzed cyclization method involving bromoacrylamides and isocyanides to produce substituted 2,5-diimino-furans, serving as precursors for maleamides (Jiang et al., 2014).

Polyamides Incorporation

2-Furamide's treatment with paraformaldehyde in acidic medium leads to both its oxymethylation and subsequent polycondensation, resulting in 2,5-furanmethylene polyamide (Abid et al., 2000).

Antimicrobial Research

Antibacterial Activity of Nitrovinylfuran Derivatives

2-Bromo-5-(2-bromo-2-nitrovinyl)furan exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria, yeasts, and fungi. Its activity derives from thiol reactivity and the antibacterial effects of conversion products (Allas et al., 2016).

Synthesis of N-(4-Bromophenyl)furan-2-carboxamide Analogs

These compounds demonstrate in vitro anti-bacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus (Siddiqa et al., 2022).

Biofilm Formation and Inhibition Studies

Influence on Biofilm Formation

Compounds like 4-bromo-5-(4- methoxyphenyl)-3-(methylamino)-2(5H)-furanone can inhibit biofilm formation of Staphylococcus epidermidis on PVC material surfaces (Li Zhen-long, 2008).

Inhibition of E. coli Biofilm Formation

Furanone derivatives such as (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone can disrupt quorum sensing, thereby inhibiting biofilm formation and swarming motility in Escherichia coli (Ren et al., 2001).

Antitubercular and Antimicrobial Synthesis

Synthesis of Antitubercular Pyrimidines

Novel pyrimidines derived from 5-bromo-4-(furan-2-yl)pyrimidine exhibit high in vitro effect against Mycobacterium tuberculosis and other bacteria (Verbitskiy et al., 2021).

Synthesis of Furan-2-Carboxamide Derivatives

These compounds, including 5-bromofuran-2-carboxamide derivatives, show potential antibacterial and antifungal activities (Sweidan et al., 2021).

Safety And Hazards

properties

IUPAC Name |

5-bromofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDAOWISEQYGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283588 | |

| Record name | 5-bromo-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-furamide | |

CAS RN |

6134-61-8 | |

| Record name | 6134-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromofuran-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

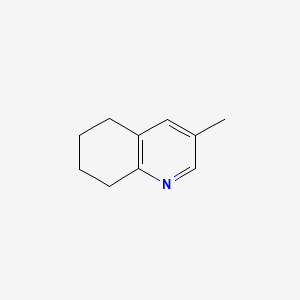

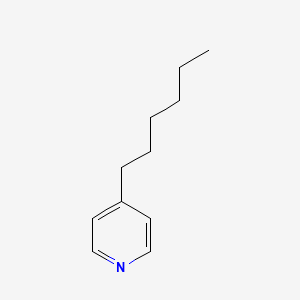

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)